

Spectroscopic Profile of Brazilin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Brazilane*

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This technical guide provides an in-depth overview of the spectroscopic properties of brazilin, a natural red pigment isolated from the heartwood of *Caesalpinia sappan* L. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data. Furthermore, it outlines standardized experimental protocols for acquiring these spectra, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The ^1H and ^{13}C NMR spectra of brazilin provide detailed information about its carbon-hydrogen framework.

^1H NMR Spectral Data of Brazilin

The proton NMR spectrum of brazilin shows characteristic signals for its aromatic and aliphatic protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	6.78	d	8.4
H-2	6.62	d	2.4
H-4	6.45	dd	8.4, 2.4
H-8	6.72	s	
H-11	6.65	s	
H-6 α	3.98	d	11.4
H-6 β	3.69	d	11.4
H-7 α	2.99	d	15.6
H-7 β	2.84	d	15.6
10-OH	8.98	s	
3-OH	9.15	s	
9-OH	9.25	s	

¹³C NMR Spectral Data of Brazilin.[1][2][3]

The carbon-13 NMR spectrum provides information on the different carbon environments within the brazilin molecule.

Carbon Assignment	Chemical Shift (δ , ppm)
C-1	113.8
C-2	110.9
C-3	157.3
C-4	107.9
C-4a	155.8
C-6	70.1
C-6a	49.0
C-7	41.5
C-7a	132.8
C-8	103.2
C-9	154.1
C-10	144.6
C-11	111.4
C-11a	137.9
C-11b	76.8

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for obtaining NMR spectra of natural products like brazilin.^[1]

- **Sample Preparation:** A pure sample of brazilin (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO- d_6 , CD $_3$ OD) in a standard 5 mm NMR tube. The choice of solvent is crucial to avoid interfering signals.
- **Instrument Setup:** The NMR spectrometer is tuned and shimmed to ensure a homogeneous magnetic field. Key parameters such as the pulse sequence, acquisition time, relaxation delay, and number of scans are set. For ^{13}C NMR, a longer acquisition time and a greater

number of scans are generally required due to the lower natural abundance of the ^{13}C isotope.

- **Data Acquisition:** The ^1H and ^{13}C NMR spectra are acquired. For more detailed structural analysis, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed to establish proton-proton and proton-carbon correlations.
- **Data Processing:** The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data of Brazilin

The IR spectrum of brazilin shows characteristic absorption bands corresponding to its hydroxyl, aromatic, and other functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3079	O-H stretching (phenolic)	Broad
2917	C-H stretching (aliphatic)	Medium
2849	C-H stretching (aliphatic)	Medium
1629	C=C stretching (aromatic)	Strong
1593	C=C stretching (aromatic)	Strong
1503	C=C stretching (aromatic)	Medium
1431	C-H bending	Medium
1368	O-H bending	Strong
1318	C-O stretching	Strong
1229	C-O stretching	Broad
854	C-H out-of-plane bending	Strong

Data sourced from a study on brazilein, the oxidized form of brazilin, which shows similar fundamental vibrations.[2]

Experimental Protocol for IR Spectroscopy

A common method for preparing solid samples like brazilin for IR analysis is the KBr pellet technique.[3][4]

- **Sample Preparation:** A small amount of finely ground brazilin (1-2 mg) is mixed with anhydrous potassium bromide (KBr, ~100-200 mg), which is transparent in the IR region. The mixture is then pressed under high pressure in a die to form a thin, transparent pellet.
- **Instrument Setup:** The FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty sample compartment is recorded.
- **Data Acquisition:** The KBr pellet containing the sample is placed in the sample holder, and the IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems.

UV-Vis Spectral Data of Brazilin

The UV-Vis spectrum of brazilin exhibits absorption maxima (λ_{max}) that are characteristic of its chromophoric structure. The solvent can influence the position of these maxima.

Solvent	λ_{max} (nm)
DMSO	446, 541
Aqueous Solution	276, 446, 541

Note: Some sources report the UV-Vis data for brazilein, the colored, oxidized form of brazilin, as brazilin itself is often readily oxidized.^[5]

Experimental Protocol for UV-Vis Spectroscopy

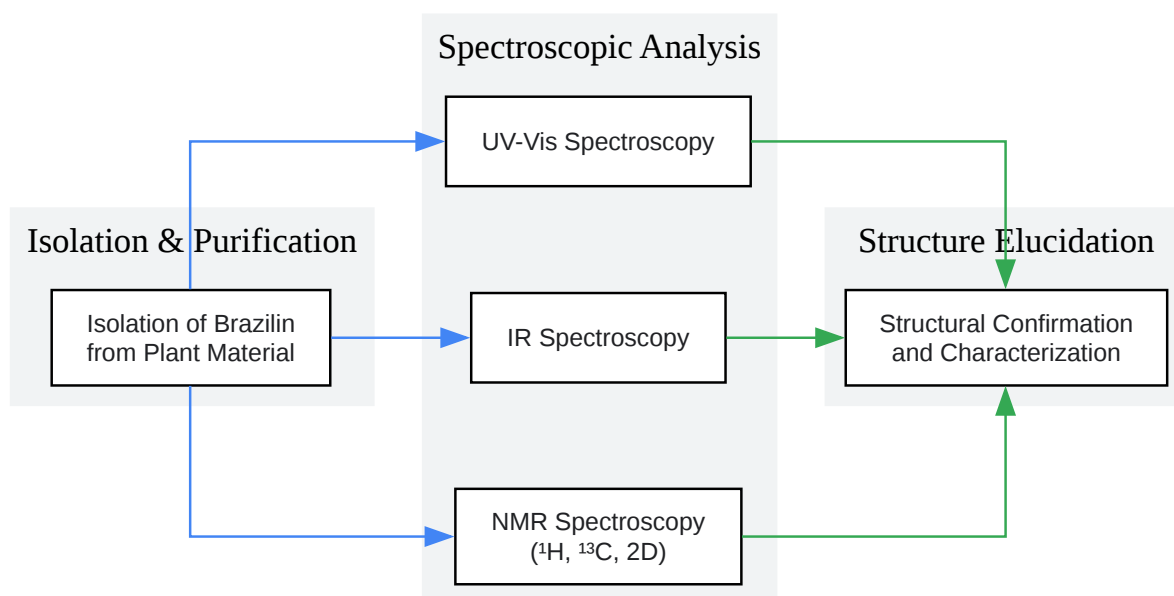
The following is a general procedure for obtaining a UV-Vis spectrum of a compound in solution.^{[6][7][8]}

- **Sample Preparation:** A dilute solution of brazilin is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, water, or DMSO). The concentration is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0).
- **Instrument Setup:** The UV-Vis spectrophotometer is turned on and allowed to warm up. The appropriate wavelength range is selected. A baseline is recorded using a cuvette filled with the pure solvent.

- **Data Acquisition:** The sample solution is placed in a quartz cuvette, which is then inserted into the sample holder of the spectrophotometer. The absorbance spectrum is recorded over the selected wavelength range.
- **Data Analysis:** The wavelengths of maximum absorbance (λ_{max}) are identified from the spectrum. According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the analyte, allowing for quantitative analysis if a calibration curve is prepared.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like brazilin.



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Caption: General workflow for the spectroscopic analysis of brazilin.

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- To cite this document: BenchChem. [Spectroscopic Profile of Brazilin: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1254921/docs#spectroscopic-profile-of-brazilin-a-technical-guide\]](https://www.benchchem.com/product/b1254921/docs#spectroscopic-profile-of-brazilin-a-technical-guide)

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